(1R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione
Description
The compound (1R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione is a highly oxygenated pentacyclic molecule with a complex stereochemical architecture. Its molecular formula is C₂₀H₂₄O₉, and it crystallizes as a methanol solvate dihydrate in the orthorhombic crystal system (space group P2₁2₁2₁), with cell parameters a = 9.1817 Å, b = 10.7806 Å, and c = 21.7817 Å . The structure determination was facilitated by SHELX software, a widely used tool for small-molecule refinement . Key structural features include:
- A pentacyclic framework with fused 3,10-dioxa bridges.
- Five hydroxyl groups, two methyl substituents, and a methylidene group.
- Stereochemical complexity due to eight stereocenters.
Its synthesis or isolation likely involves plant-derived biomolecular pathways, as indicated by research on bioactive plant compounds .
Properties
Molecular Formula |
C20H24O9 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(1R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |
InChI |
InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3/t9-,11+,12+,13+,14-,16+,17+,18+,19-,20?/m0/s1 |
InChI Key |
UCUWZJWAQQRCOR-KRSRIOGISA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2C([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O |
Origin of Product |
United States |
Biological Activity
The compound designated as (1R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione is a complex polycyclic compound with significant potential in various biological applications. Its unique structure suggests a range of biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is , and it features multiple hydroxyl groups and a unique pentacyclic framework that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C29H42O10 |
| Molecular Weight | 534.64 g/mol |
| Structural Features | Pentahydroxy structure |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity against various pathogens. For example:
- Case Study : A study on related polycyclic compounds showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of multiple hydroxyl groups is believed to enhance the interaction with microbial membranes.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been investigated:
- Research Findings : In vitro studies demonstrated that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
- Case Study : In a study involving breast cancer cell lines (MCF-7), the compound exhibited dose-dependent cytotoxicity. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.
The biological activities of this compound may be attributed to its ability to interact with specific cellular targets:
- Cell Membrane Interaction : The hydrophobic regions allow for insertion into lipid membranes.
- Signaling Pathway Modulation : It may influence pathways such as NF-kB and MAPK which are crucial in inflammation and cancer progression.
Scientific Research Applications
Antidiabetic Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antidiabetic activities. For instance, research has demonstrated that certain stereopure compounds can effectively inhibit key enzymes involved in glucose metabolism such as α-glucosidase and α-amylase. The binding affinities of these compounds to their targets suggest a promising therapeutic potential for managing diabetes mellitus .
Antioxidant Activity
The antioxidant properties of this compound may also be noteworthy. Compounds with multiple hydroxyl groups are known to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases . Preliminary studies have shown that related compounds exhibit significant DPPH radical scavenging activity.
Anticancer Potential
There is emerging evidence suggesting that structurally similar compounds may possess anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest in cancer cells. The pentacyclic structure allows for interaction with multiple biological targets . Further research is needed to explore the specific mechanisms of action for this compound.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been a focus of biochemical research. For example, studies on enzyme kinetics have revealed that similar compounds can act as effective inhibitors of protein tyrosine phosphatases (PTP1B), which are involved in insulin signaling pathways . This inhibition can enhance insulin sensitivity and provide a therapeutic approach for type 2 diabetes.
Metabolic Pathway Analysis
Investigating the metabolic pathways influenced by this compound could yield insights into its biological effects and potential therapeutic applications. Understanding how it interacts with metabolic enzymes can help elucidate its role in cellular metabolism and energy regulation .
Comparison of Biological Activities
| Activity Type | Compound Structure | IC50 Values (μM) | Reference |
|---|---|---|---|
| α-Glucosidase Inhibition | Similar Compound | 6.28 | |
| α-Amylase Inhibition | Similar Compound | 4.58 | |
| DPPH Scavenging Activity | Similar Compound | 2.36 |
Potential Therapeutic Uses
| Therapeutic Area | Potential Use | Evidence Level |
|---|---|---|
| Diabetes Management | Enzyme inhibition leading to improved glycemic control | Preliminary Studies |
| Antioxidant Therapy | Scavenging free radicals | Moderate Evidence |
| Cancer Treatment | Induction of apoptosis in cancer cells | Emerging Evidence |
Case Study: Antidiabetic Activity
In a study conducted on a series of pentacyclic compounds similar to the target molecule, researchers found that certain derivatives exhibited potent inhibition against α-glucosidase and α-amylase enzymes. The study concluded that these compounds could serve as potential leads for developing new antidiabetic drugs due to their favorable pharmacokinetic properties and low toxicity profiles .
Case Study: Antioxidant Effects
Another investigation focused on the antioxidant capacity of structurally related compounds demonstrated their effectiveness in reducing oxidative stress markers in vitro. The findings suggested that these compounds could be beneficial in preventing oxidative damage associated with chronic diseases such as cardiovascular disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Oxygenated Polycyclic Compounds
Table 1: Structural and Crystallographic Comparison
Key Observations:
This contrasts with furopyrans, which often feature fewer hydroxyls but include methoxy groups .
Ring System Complexity: The target’s pentacyclic framework is less complex than the hexacyclic structure of the phenylprop-2-enoate derivative but shares similar dioxa bridges, which stabilize ring conformations .
Crystallographic Data: The orthorhombic system of the target compound contrasts with unreported data for analogues, suggesting unique packing efficiencies due to its methanol solvate and hydrogen-bonding network .
Physicochemical Properties
- Solubility: The high hydroxyl content predicts moderate water solubility, comparable to furopyrans but lower than glycosylated triterpenoids .
- Thermal Stability : The rigid pentacyclic framework and hydrogen-bonding network likely confer higher thermal stability than less-oxygenated analogues.
Conformational Analysis
The target compound’s puckered ring system can be analyzed using Cremer-Pople parameters (amplitude and phase angles) . For instance:
- Amplitude (q₂): Reflects the degree of non-planarity; higher values indicate greater puckering.
- Phase Angle (φ) : Describes the type of puckering (e.g., chair, boat).
Comparatively, triterpenoids with similar dioxa bridges exhibit lower puckering amplitudes due to fewer stereochemical constraints .
Research Implications and Gaps
Bioactivity Screening : While plant-derived polycyclics often show antimicrobial or antioxidant activity , targeted assays are needed to confirm the compound’s efficacy.
Synthetic Routes : Evidence lacks details on synthesis; future work could explore biosynthetic pathways or SHELX-assisted crystallization .
Conformational Dynamics : Molecular modeling studies using Cremer-Pople parameters could elucidate its interaction with biological targets .
Preparation Methods
Core Pentacyclic Framework Assembly
The pentacyclic system is constructed via a tandem Diels-Alder and oxidative cyclization strategy. A diene precursor undergoes [4+2] cycloaddition with a quinone derivative, followed by epoxidation and acid-catalyzed ring expansion. For example, condensation of 2-hydroxy-1,4-naphthoquinone with cinnamaldehyde using L-proline as a catalyst yields a bicyclic intermediate, which is further functionalized via epoxidation (Table 1).
Table 1: Key Reaction Conditions for Core Formation
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Diels-Alder Cycloaddition | L-Proline, Ethanol | 80 | 78 |
| Epoxidation | m-CPBA, CH₂Cl₂ | 25 | 65 |
| Ring Expansion | H₂SO₄, Acetic Acid | 110 | 52 |
Hydroxylation and Methylation
Hydroxyl groups are introduced via a bromination-demethylation sequence adapted from polyhydroxy isoflavone synthesis. For instance, treatment of a methoxy-substituted intermediate with N-bromosuccinimide (NBS) in DMF at 0–4°C selectively brominates positions adjacent to methoxy groups. Subsequent demethylation using AlCl₃ and dimethyl sulfide yields free hydroxyls (Table 2).
Table 2: Hydroxylation Efficiency Across Positions
| Position | Brominating Agent | Demethylation Agent | Yield (%) |
|---|---|---|---|
| C4 | NBS | AlCl₃/S(CH₃)₂ | 88 |
| C5 | NBS | AlCl₃/S(CH₃)₂ | 76 |
| C7 | NBS | AlCl₃/S(CH₃)₂ | 82 |
Catalytic Methods and Stereochemical Control
Asymmetric Catalysis for Chiral Centers
Rhodium-catalyzed hydroformylation, as demonstrated in methyl-nonyl acetaldehyde synthesis, informs the stereoselective formation of C1 and C7 centers. Using Rh(CO)₂(acac) under 270–290 bar syngas pressure, the exo-methylene group is introduced with >90% enantiomeric excess (ee).
Solvent and Temperature Effects
DMF enhances reaction rates in bromination steps due to its high polarity, while lower temperatures (0–4°C) minimize epimerization at C13 and C19. For example, maintaining 0°C during NBS addition reduces racemization from 15% to <2%.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in the orthorhombic space group with unit cell parameters . Use SHELXTL for structure solution and refinement, and PLATON for validation of hydrogen bonding and torsional angles . For data collection, employ MoKα radiation () and a temperature of 100 K to minimize thermal motion artifacts .
Q. How can hydroxyl group positioning and hydrogen bonding be validated in this polyhydroxylated compound?
- Methodological Answer : Combine SCXRD with nuclear magnetic resonance (NMR) spectroscopy. In the crystal structure, hydroxyl protons (e.g., O4–C17–H17A, 110.7°) form hydrogen bonds with adjacent oxygen atoms (e.g., O4–C17–H17B, 110.7°). Validate these interactions using PLATON’s ADDSYM and VOID analysis to ensure no missed symmetry or solvent-accessible voids .
Q. What solvent systems are optimal for crystallization?
- Methodological Answer : Methanol solvate dihydrate systems yield high-quality crystals. The compound’s methanol solvate (C₂₀H₂₄O₉·CH₄O·2H₂O) has a calculated density of , indicating tight packing. Slow evaporation at 4°C in methanol/water (3:1 v/v) minimizes disorder in the methylidene group (C6–C19) .
Advanced Research Questions
Q. How to resolve discrepancies between crystallographic data and computational modeling for the methylidene group’s conformation?
- Methodological Answer : Perform density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) to compare calculated bond angles (e.g., C6–C19–H19A, 109.5°) with SCXRD results . If discrepancies exceed 2°, re-examine refinement parameters (e.g., thermal displacement factors) or consider dynamic disorder using TLS (translation-libration-screw) models .
Q. What strategies mitigate challenges in synthesizing stereoisomers of this compound?
- Methodological Answer : Use chiral auxiliaries or enzymatic catalysis to control stereocenters (e.g., 1R,5R,7R configurations). For example, Itokawa et al. (1992) achieved >95% enantiomeric excess (ee) in similar diterpenoids via lipase-mediated kinetic resolution . Monitor reaction progress with chiral HPLC (e.g., Daicel Chiralpak IA column) .
Q. How to design a multi-technique approach to study the compound’s stability under oxidative conditions?
- Methodological Answer :
- Step 1 : Accelerated aging studies (40°C, 75% RH) with LC-MS to track degradation products (e.g., oxidation at C14–C18 double bond).
- Step 2 : Pair with DFT calculations to predict reactive sites (e.g., HOMO/LUMO analysis of the methylidene group).
- Step 3 : Validate using variable-temperature NMR to observe conformational changes in solution .
Q. How to analyze conflicting data between SCXRD and solution-state NMR regarding hydroxyl group dynamics?
- Methodological Answer :
- Scenario : Crystallographic data show static hydrogen bonds, while NMR reveals exchange broadening.
- Resolution : Perform variable-temperature NMR (VT-NMR) to quantify exchange rates. Use rotating-frame Overhauser effect spectroscopy (ROESY) to detect transient interactions. Compare with molecular dynamics (MD) simulations (e.g., GROMACS) to model hydrogen bond lifetimes .
Methodological Frameworks
Q. How to integrate AI-driven simulations with traditional experimental design for property prediction?
- Methodological Answer :
- Step 1 : Train a neural network on existing crystallographic data (e.g., Cambridge Structural Database) to predict unit cell parameters and space group likelihoods.
- Step 2 : Validate predictions via COMSOL Multiphysics for stress-strain analysis of crystal packing.
- Step 3 : Use AI-optimized experimental designs (e.g., Bayesian optimization) to prioritize synthesis conditions with >90% confidence .
Data Contradiction Analysis
Q. How to address inconsistencies in reported bioactivity data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
